Comparative Duodenal Ulcer Healing Efficacy: Alugastrin vs. Ranitidine and Placebo
In a double-blind, randomized, placebo-controlled trial, the 4-week duodenal ulcer (DU) healing rate with Alugastrin was 71%, compared to 75% for the comparator antacid Alumag (aluminium hydroxide with magnesium hydroxide), 79% for ranitidine (an H2-receptor antagonist), and 47% for placebo [1]. A separate randomized, open clinical trial reported a 70% healing rate for Alugastrin after 4 weeks, compared to 81% for ranitidine and 44% for placebo [2]. This demonstrates that Alugastrin achieves a therapeutic efficacy in DU healing that is comparable to ranitidine and significantly superior to placebo, providing a benchmark for its clinical performance.
| Evidence Dimension | Duodenal ulcer healing rate at 4 weeks |
|---|---|
| Target Compound Data | 71% (Study 1) and 70% (Study 2) |
| Comparator Or Baseline | Alumag: 75%; Ranitidine: 79% and 81%; Placebo: 47% and 44% |
| Quantified Difference | Alugastrin is not significantly different from ranitidine (p>0.05), and is significantly better than placebo (p<0.05). |
| Conditions | Human subjects with duodenal ulcer; 4-week treatment period in a double-blind or open clinical trial setting. |
Why This Matters
This clinical endpoint data provides a high-level, validated benchmark for comparing Alugastrin's in vivo efficacy against both a standard-of-care drug (ranitidine) and a structurally distinct antacid (Alumag).
- [1] Mach T. [A clinical trial on the effect of aluminum containing antacids on the course of duodenal ulcer healing and morphology of the gastric mucosa]. Folia Med Cracov. 1995;36(1-4):3-20. Polish. PMID: 8834664. View Source
- [2] Mach T. [Effectiveness and tolerance of selected Polish antacids in the therapy of duodenal ulcer disease. A placebo- and ranitidine-controlled study]. Pol Tyg Lek. 1995;50(1-35):797-800. Polish. PMID: 11785199. View Source
